molecular formula C3H2KN3O3 B2421443 Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate CAS No. 2174001-64-8

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2421443
CAS No.: 2174001-64-8
M. Wt: 167.165
InChI Key: FAQFWGVMVLNSRI-UHFFFAOYSA-M
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Description

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound has garnered interest due to its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . Another method employs PhI(OAc)2 (PIDA) as an oxidant for intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIDA and reducing agents specific to the desired transformation. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the oxadiazole ring .

Scientific Research Applications

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .

Biological Activity

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Oxadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide spectrum of activity against various pathogens:

  • Antibacterial : Studies have shown that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to have low minimum inhibitory concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal : The antifungal activity of these compounds has also been explored, with promising results against fungi such as Candida albicans and Aspergillus niger .
  • Antitubercular : Some oxadiazole derivatives have shown efficacy in inhibiting Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have highlighted its effectiveness against multiple cancer cell lines:

  • Cell Line Studies : The compound has been tested against several human cancer cell lines, including colon (HCT-116), breast (MCF7), and prostate (PC-3) cancers. Results indicate significant cytotoxic effects with IC50 values ranging from micromolar to sub-micromolar concentrations .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown moderate inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .
  • Other Enzymes : The compound exhibits inhibitory activity against various enzymes involved in metabolic pathways, contributing to its therapeutic versatility .

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceuticals, researchers synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activities. This compound was among the tested compounds and showed promising results against both bacterial and fungal strains. The study concluded that modifications to the oxadiazole structure could enhance antimicrobial potency .

Study 2: Anticancer Activity

A comprehensive evaluation of various oxadiazole derivatives was conducted to assess their anticancer properties. This compound demonstrated significant cytotoxicity against a panel of cancer cell lines. The study reported IC50 values as low as 0.67 µM against prostate cancer cells and highlighted its potential as a lead compound for further development .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus<10
AntifungalCandida albicans<20
AntitubercularMycobacterium tuberculosis8–16
Cancer Cell LineHCT-116 (Colon Cancer)0.67
Cancer Cell LineMCF7 (Breast Cancer)0.80
Cancer Cell LinePC-3 (Prostate Cancer)0.87

Properties

IUPAC Name

potassium;5-amino-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQFWGVMVLNSRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2KN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-64-8
Record name potassium 5-amino-1,3,4-oxadiazole-2-carboxylate
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